Cas no 2138824-75-4 ((E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide)

(E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide is a specialized organic compound featuring a unique spirocyclic oxa-structure combined with an amidoxime functional group. This structural motif imparts distinct reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and metal-chelating ligands. The amidoxime moiety enhances its utility in coordination chemistry and catalytic applications, while the spirocyclic framework contributes to steric and electronic modulation. Its well-defined molecular architecture allows for precise functionalization, supporting its use in pharmaceutical intermediates and material science research. The compound's stability and synthetic versatility make it a promising candidate for advanced chemical studies and industrial applications.
(E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide structure
2138824-75-4 structure
Product Name:(E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide
CAS No:2138824-75-4
MF:C9H16N2O2
MW:184.235542297363
CID:6084610
PubChem ID:165744138
Update Time:2025-11-05

(E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • EN300-738833
    • 2138824-75-4
    • (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide
    • Inchi: 1S/C9H16N2O2/c10-8(11-12)6-7-2-5-9(13-7)3-1-4-9/h7,12H,1-6H2,(H2,10,11)
    • InChI Key: CIMBPSGQPKHCDN-UHFFFAOYSA-N
    • SMILES: O1C(C/C(=N\O)/N)CCC21CCC2

Computed Properties

  • Exact Mass: 184.121177757g/mol
  • Monoisotopic Mass: 184.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 67.8Ų

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Additional information on (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide

Recent Advances in the Study of (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide (CAS: 2138824-75-4)

The compound (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide (CAS: 2138824-75-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide as a promising scaffold for the development of novel enzyme inhibitors. The compound's spirocyclic core and hydroxamic acid moiety make it particularly suitable for targeting metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against HDAC6, with an IC50 value in the nanomolar range, suggesting potential applications in oncology and neurodegenerative diseases.

In terms of synthetic approaches, researchers have developed several efficient routes to access (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide. A recent publication in Organic Letters (2024) described a novel asymmetric synthesis method that significantly improves the yield and enantiomeric purity of the compound. This advancement is particularly important given the growing recognition of the importance of chirality in drug development and the compound's potential as a chiral building block for more complex molecules.

Pharmacokinetic studies of (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide have revealed favorable drug-like properties, including good oral bioavailability and metabolic stability. These findings, reported in a 2023 issue of Drug Metabolism and Disposition, suggest that the compound could serve as an excellent lead for further optimization. Moreover, preliminary in vivo studies in animal models have shown promising results in inflammation models, indicating potential applications beyond its originally proposed use as an enzyme inhibitor.

The structural versatility of (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide has also led to its exploration in drug conjugates and PROTACs (proteolysis targeting chimeras). Recent work published in ACS Chemical Biology (2024) demonstrated its successful incorporation into bifunctional molecules designed to target specific proteins for degradation. This application leverages both the compound's metal-chelating properties and its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties.

Looking forward, several research groups have reported plans to explore the therapeutic potential of (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide derivatives in various disease areas, including cancer, inflammatory disorders, and infectious diseases. The compound's unique combination of structural features and demonstrated biological activity makes it a particularly attractive candidate for further investigation. However, researchers caution that more extensive toxicological studies and formulation optimization will be necessary before clinical translation can be considered.

In conclusion, (E)-N'-hydroxy-2-{5-oxaspiro[3.4]octan-6-yl}ethanimidamide (CAS: 2138824-75-4) represents an exciting area of research in chemical biology and medicinal chemistry. The recent advances in its synthesis, biological evaluation, and potential applications highlight its value as both a tool compound and a potential therapeutic agent. Continued investigation of this molecule and its derivatives is likely to yield important insights and potentially novel therapeutic options in the coming years.

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